3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide
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Description
The compound is a derivative of benzofuran, a heterocyclic compound . It’s synthesized as a precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a phthalide–carboxamide-bearing system .
Synthesis Analysis
The compound is synthesized with the aim of obtaining derivatives belonging to 2′,3′-diphenyl-3H-spiro[2benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus . The synthesis involves a novel methodology that has been reported .Molecular Structure Analysis
The molecular structure of the product was characterized and identified through 1H,13C, and APT NMR experiments . The experiments showed the unexpected formation of the phthalide moiety .Chemical Reactions Analysis
The reaction conditions were optimized to afford the compound in 62% yield . The reaction involves a ring contracting rearrangement .Physical And Chemical Properties Analysis
The compound, after isolation and purification, resulted in a white solid . More specific physical and chemical properties are not provided in the available resources.Future Directions
properties
IUPAC Name |
3-[[4-[4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N4O7/c33-29(37)27-25(21-5-1-3-7-23(21)42-27)35-31(39)17-9-13-19(14-10-17)41-20-15-11-18(12-16-20)32(40)36-26-22-6-2-4-8-24(22)43-28(26)30(34)38/h1-16H,(H2,33,37)(H2,34,38)(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSBQZFZLFEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide |
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